Pentasilane, dodecachloro-

Description

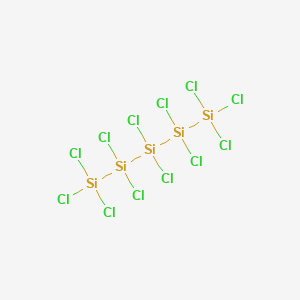

Pentasilane, dodecachloro- is a highly chlorinated silicon-based compound characterized by a linear silicon (Si) backbone with twelve chlorine substituents. Its molecular formula is Si₅Cl₁₂, indicating five silicon atoms and twelve chlorine atoms arranged in a chain structure. This compound belongs to the class of oligosilanes, which are known for their σ-conjugated systems and applications in materials science, including photoresists and semiconductor precursors . The extensive chlorination imparts high thermal stability and chemical inertness, making it useful in specialized industrial processes. However, direct experimental data on this compound is sparse; much of its inferred behavior is derived from studies on analogous silanes and chlorinated hydrocarbons.

Properties

CAS No. |

13596-24-2 |

|---|---|

Molecular Formula |

Cl12Si5 |

Molecular Weight |

565.8 g/mol |

IUPAC Name |

trichloro-[dichloro-[dichloro-[dichloro(trichlorosilyl)silyl]silyl]silyl]silane |

InChI |

InChI=1S/Cl12Si5/c1-13(2,3)15(7,8)17(11,12)16(9,10)14(4,5)6 |

InChI Key |

APLLVYZLAPKPFW-UHFFFAOYSA-N |

Canonical SMILES |

[Si]([Si]([Si](Cl)(Cl)Cl)(Cl)Cl)([Si]([Si](Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of pentasilane, dodecachloro- typically involves the amine-induced disproportionation of perchloropolysilanes such as Si2Cl6 or Si3Cl8. This method is favored for its efficiency and ability to produce large quantities of the compound . The reaction is usually carried out in benzene at room temperature, followed by hydrogenation using reagents like lithium aluminum hydride (LiAlH4) . Industrial production methods may involve continuous processes such as plasma synthesis of chlorinated polysilanes .

Chemical Reactions Analysis

Pentasilane, dodecachloro- undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the silicon-silicon bonds into silicon-oxygen bonds.

Reduction: Reduction reactions often involve hydrogenation, where hydrogen atoms replace chlorine atoms.

Major products formed from these reactions include various hydrosilanes and other silicon-containing compounds .

Scientific Research Applications

Pentasilane, dodecachloro- has several scientific research applications:

Mechanism of Action

The mechanism of action of pentasilane, dodecachloro- involves its ability to undergo various chemical transformations due to the presence of multiple silicon-silicon and silicon-chlorine bonds. These transformations are facilitated by the compound’s reactivity with nucleophiles and oxidizing agents, leading to the formation of new silicon-containing products .

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Structural Comparison of Chlorinated Silanes and Related Compounds

Key Observations :

- Chlorination Degree : Pentasilane, dodecachloro- and Dechlorane Plus™ both have 12 chlorine atoms but differ in backbone composition (silicon vs. carbon). The silicon backbone in pentasilane enhances σ-conjugation, whereas Dechlorane Plus’s cyclic carbon structure contributes to its rigidity and environmental persistence .

- Reactivity : Smaller chlorosilanes like SiCl₄ are highly reactive toward hydrolysis, while pentasilane’s linear structure and chlorine shielding reduce such reactivity, akin to the stability observed in perfluorinated alkanes .

Spectroscopic and Conformational Behavior

Studies on methyl-substituted oligosilanes (e.g., n-Si₅Me₁₂) reveal that pentasilane derivatives undergo significant conformational changes in excited states, with Si-Si bond elongation (2.45–2.49 Å) and anti-conformations dominating . By analogy, dodecachloro-pentasilane likely exhibits similar flexibility due to σ-bond delocalization, though chlorine’s electronegativity may constrain geometry compared to methyl groups.

In contrast, Dechlorane Plus™ maintains a rigid pentacyclic structure, limiting conformational freedom and contributing to its stability as a flame retardant .

Environmental and Industrial Relevance

- Applications: Pentasilane, dodecachloro-: Potential use in silicon-based polymer synthesis or as a precursor for nanostructured materials. Dechlorane Plus™: Widely used in wire coatings and electronics, though restricted due to bioaccumulation risks . Trichlorosilane: Critical in semiconductor manufacturing for silicon deposition .

- Toxicity and Regulation: Chlorinated compounds with high persistence, such as Dechlorane Plus™, face regulatory scrutiny under REACH .

Data Gaps and Research Needs

Future research should prioritize:

Experimental characterization of Si₅Cl₁₂’s spectral data (NMR, IR) using references like Tables of Spectral Data for Structure Determination of Organic Compounds .

Computational modeling to predict reactivity and environmental fate, building on methods described in cheminformatics studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.